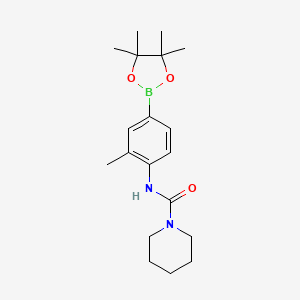
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H29BN2O3 and its molecular weight is 344.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on existing research findings, including its interactions with specific biological targets and its effects in various in vitro and in vivo models.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics:
- Molecular Formula: C₁₃H₁₈BNO₂
- Molecular Weight: 266.14 g/mol
- CAS Number: 448211-43-6
The compound exhibits significant inhibitory activity against several kinases that are crucial in various signaling pathways. Notably, it has been reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a role in numerous cellular processes including metabolism and cell survival.
Inhibition Studies
In a study assessing the inhibitory effects on GSK-3β:
- IC₅₀ Value: 8 nM
This indicates a strong affinity for GSK-3β compared to other compounds tested, making it a promising candidate for further development as a therapeutic agent targeting related pathways .
Anti-Cancer Activity
Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance:
- In MDA-MB-231 (triple-negative breast cancer) cells:
Neuroprotective Effects
In addition to its anti-cancer properties, the compound has been evaluated for neuroprotective effects. It has been shown to reduce levels of inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells:
- Reduction of NO Levels: Significant at concentrations of 1 µM.
This suggests potential applications in neurodegenerative diseases where inflammation is a contributing factor .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other known inhibitors:
| Compound Name | Target Kinase | IC₅₀ (nM) | Selectivity | Notes |
|---|---|---|---|---|
| N-(methyl... | GSK-3β | 8 | High | Potent inhibitor |
| Compound A | ROCK-1 | 20 | Moderate | Comparable activity |
| Compound B | IKKβ | 50 | Low | Less effective |
Eigenschaften
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-14-13-15(20-24-18(2,3)19(4,5)25-20)9-10-16(14)21-17(23)22-11-7-6-8-12-22/h9-10,13H,6-8,11-12H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNORGKKRQHXHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














